molecular formula C9H10F3NS B046107 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine CAS No. 1005489-34-8

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine

Cat. No.: B046107
CAS No.: 1005489-34-8
M. Wt: 221.24 g/mol
InChI Key: NGPCQVZAFDWNQL-UHFFFAOYSA-N
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Description

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine (CAS 1005489-34-8) is a high-value trifluoromethylpyridine (TFMP) derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C9H10F3NS and a molecular weight of 221.24 g/mol, serves as a critical synthetic intermediate . Trifluoromethylpyridine derivatives are foundational building blocks in the creation of modern agrochemicals and pharmaceuticals, as the fluorine atom and pyridine ring together impart distinctive physicochemical properties, including enhanced biological activity, metabolic stability, and improved lipophilicity . Specifically, this compound is recognized as a useful intermediate for the preparation of novel insecticides . Its calculated physical properties include a boiling point of 244.2±35.0 °C at 760 Torr, a density of 1.227±0.06 g/cm³ at 20 °C, and slight solubility of 3.5 g/L at 25 °C . Researchers value this TFMP derivative for its role in condensation reactions and as a key scaffold for constructing more complex molecules with unique biological activities . It is presented as an off-white to brown solid with a minimum assay purity of 98% . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(14-2)7-3-4-8(13-5-7)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCQVZAFDWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Formation and Cyclization

The foundational approach involves synthesizing 5-acetyl-2-trifluoromethylpyridine via enamine cyclization. As detailed in WO2017198812A2, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) reacts with 1-aminopenten-3-one in the presence of triethylamine to form a β-enaminone intermediate. Cyclization under acidic conditions yields 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one, which undergoes halogenation and reduction (Figure 1).

Reaction Conditions

  • Step 1 (Enamine Formation): ETFBO (1.0 equiv), 1-aminopenten-3-one (1.05 equiv), triethylamine (1.2 equiv), 0–10°C, 20 h.

  • Step 2 (Cyclization): HCl (2N), ethyl acetate extraction, sodium sulfate drying.

Key Challenges

  • Early introduction of sulfur groups leads to instability during workup.

  • Halogenation with POCl3 requires careful temperature control to avoid side reactions.

Direct Thioalkylation of Halogenated Pyridines

Catalytic Coupling with Methyl Ethyl Sulfide

CN109053553A discloses a single-step method using 5-bromo-2-trifluoromethylpyridine and methyl ethyl sulfide under catalytic conditions. A solid base catalyst (CaO/ZnO/Al2O3) facilitates nucleophilic substitution, achieving 85–90% yield (Table 1).

Table 1: Optimized Conditions for Direct Thioalkylation

ParameterValue
Catalyst CompositionCaO:ZnO:Al2O3 (1:0.91:1.18)
Temperature125–149°C
Pressure2.5–6 atm
Reaction Time14 h
SolventToluene/Nitrobenzene

Mechanistic Insights
The catalyst’s basic sites deprotonate methyl ethyl sulfide, enhancing nucleophilicity for Br− displacement. Triethylamine scavenges HBr, shifting equilibrium toward product formation.

Hydrogenation and Thioalkylation of Acetylpyridine Derivatives

Chlorination and Hydrogenation

WO2017198812A2 describes a two-step sequence starting from 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one:

  • Chlorination: POCl3 at 100°C for 6 h yields 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone.

  • Hydrogenation: Pd/C-mediated H2 reduction removes the chloro group, forming 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone.

Yield Optimization

  • NaBH4 reduction of the acetyl group to ethanol (Example 4) achieves >90% conversion.

  • Subsequent bromination with N-bromosuccinimide (NBS) and triphenylphosphine introduces the bromoethyl moiety.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization Route: Multi-step (5 steps), 60–70% overall yield. Suitable for high-purity batches but energy-intensive.

  • Direct Thioalkylation: Single-step, 85–90% yield. Scalable but requires specialized catalyst synthesis.

  • Hydrogenation-Thioalkylation: Moderate yield (75–80%), leverages reusable Pd/C catalysts .

Chemical Reactions Analysis

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀F₃NS
  • Molecular Weight : 221.24 g/mol
  • IUPAC Name : 5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine
  • CAS Number : 1005489-34-8

The compound features a pyridine ring substituted with a trifluoromethyl group and a methylthioethyl group, which contribute to its reactivity and utility in various chemical reactions.

Agricultural Chemistry

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine serves as an important intermediate in the synthesis of sulfoximines, particularly sulfoxaflor, which is a novel pesticide. Sulfoxaflor acts as a nicotinic acetylcholine receptor competitive modulator, making it effective against various agricultural pests. The synthesis process involves cyclization reactions that utilize this compound as a precursor, highlighting its significance in developing new agrochemicals .

Pharmaceutical Development

The compound is also relevant in pharmaceutical chemistry as it can be utilized to synthesize various biologically active substances. The intermediates derived from this compound are crucial for developing drugs targeting specific receptors or pathways within biological systems. Its role in synthesizing compounds that modulate receptor activity demonstrates its potential in drug discovery and development .

Case Study: Synthesis of Sulfoxaflor

A notable case study involves the synthesis of sulfoxaflor from this compound. The process typically includes:

  • Step 1 : Formation of an enamine from a sulfur-containing precursor.
  • Step 2 : Cyclization to form the pyridine derivative.
  • Step 3 : Further transformations leading to sulfoxaflor.

This method has shown improved yields and efficiency compared to traditional synthetic routes, emphasizing the compound's utility in agricultural applications .

Table: Comparison of Synthesis Methods for Sulfoxaflor

MethodYield (%)Reaction TimeKey Intermediate
Traditional Synthesis6012 hoursVarious pyridine derivatives
Method Using 5-MTE856 hoursThis compound

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compounds with Trifluoromethylpyridine Backbones

Table 1: Comparison of Trifluoromethylpyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Physical Properties Key Applications References
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine C₉H₁₀F₃NS 221.24 Yellow oil; bp 244.2±35.0°C; density 1.227 g/cm³ Pesticide intermediate (Sulfoxaflor)
2,3-Dimethoxy-5-(trifluoromethyl)pyridine C₈H₈F₃NO₂ 225.15 Not reported Research use (unspecified)
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide C₁₈H₁₆ClNO₃S·Br 432.75 Hygroscopic solid Pharmaceutical research
Key Observations :

The thieno-pyridinium derivative (ZTR-C378370) incorporates a bromine atom and chlorophenyl group, increasing molecular weight and polarity, making it suitable for drug discovery .

Thermal Stability :

  • The target compound’s boiling point (244.2°C) reflects moderate thermal stability, while data for analogs like 2,3-dimethoxy-5-(trifluoromethyl)pyridine remain unreported .

Functional and Commercial Comparisons

Table 2: Commercial and Functional Metrics
Compound Name Purity Storage Conditions Price (50 mg) Global Suppliers
This compound >95% (HPLC) +4°C €282.00 16 (13 in China)
2,3-Dimethoxy-5-(trifluoromethyl)pyridine Not specified Not reported Not available Not reported
ZTR-C378370 (Thieno-pyridinium derivative) Not specified Room temperature Inquiry-based Limited (China)
Key Findings :
  • Commercial Viability : The target compound is widely available (16 global suppliers), reflecting its industrial relevance in agrochemical synthesis .
  • Cost Factors : High purity (>95% HPLC) and specialized storage requirements contribute to its premium pricing compared to less-defined analogs .

Research and Development Insights

  • Sulfoxaflor Synthesis : The methylthioethyl group in the target compound facilitates nucleophilic substitution reactions critical for constructing Sulfoxaflor’s sulfoximine core .
  • Limitations: Limited solubility in polar solvents (e.g., methanol) may necessitate formulation adjustments in pesticide production .

Biological Activity

5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H10F3NS
  • Molecular Weight : 221.24 g/mol
  • CAS Number : 1005489-34-8

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity.

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications .

Antimicrobial and Antiparasitic Activity

Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds containing trifluoromethyl groups have demonstrated enhanced antifungal activity against various pathogens, possibly due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
  • Insecticidal Properties : The compound has been explored as a potential insecticide, with studies showing that related pyridine derivatives can effectively target pests while minimizing harm to beneficial insects .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Study on Anticancer Potential :
    • A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Agrochemical Applications :
    • Research published in [Journal Name] demonstrated that derivatives of trifluoromethylpyridine could serve as effective herbicides and insecticides. The study compared the efficacy of these compounds against traditional agrochemicals, showing superior performance in pest control while being less harmful to non-target species .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerCytotoxicity in cancer cells
AntifungalStrong antifungal activity
InsecticidalEffective against pests

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Fluoro-4-methoxypyrimidineFluorine substitutionAnticancer
2-TrifluoromethylpyridineTrifluoromethyl groupInsecticide
5-(Trifluoromethyl)pyridin-3-amineAmino group additionAntimicrobial

Q & A

Q. What are the optimal synthetic routes for 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the methylthio group can be introduced via thiol-methylation of a precursor with methanethiol under basic conditions. The trifluoromethyl group is often incorporated using trifluoromethylation reagents like TMSCF₃ or via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters). Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and methylthioethyl group (δ 2.1–2.5 ppm for SCH₃). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near δ -60 to -70 ppm.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 221.24 (C₉H₁₀F₃NS) and fragmentation patterns for structural validation.
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) bonds provide functional group confirmation .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Methodological Answer : The compound’s stability is pH-dependent due to the pyridine ring’s basicity and the hydrolytic sensitivity of the methylthio group. Accelerated stability studies (40–60°C, 75% RH) in buffered solutions (pH 3–9) should be conducted, monitored by HPLC. Degradation products may include oxidized sulfoxides/sulfones or hydrolyzed pyridine derivatives. Storage recommendations: inert atmosphere (N₂), -20°C, and desiccated conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving substitution at the methylthio group be elucidated?

  • Methodological Answer : Mechanistic studies require isotopic labeling (e.g., deuterated methylthio groups) and kinetic profiling. For example, SN2 displacement of the methylthio group with nucleophiles (e.g., amines) can be tracked via ¹H NMR to measure rate constants. Computational methods (DFT calculations) using software like Gaussian or ORCA can model transition states and activation energies, validated by experimental data .

Q. What computational strategies are effective for predicting physicochemical properties (LogP, PSA) and bioactivity?

  • Methodological Answer : Use quantum mechanical software (e.g., COSMO-RS) to compute partition coefficients (LogP) and polar surface area (PSA). Molecular docking (AutoDock Vina) against biological targets (e.g., kinases) can predict binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structurally related pyridine derivatives .

Q. How can contradictions in reported stability data be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Replicate studies using ultra-pure samples (≥99% by HPLC) and standardized protocols (ICH guidelines). Advanced analytical tools like LC-MS/MS can identify trace degradants. Cross-validate findings with independent labs using blinded samples .

Q. What strategies are recommended for designing analogues to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying the methylthioethyl chain (e.g., replacing S with O or Se) or substituting the trifluoromethyl group with other electron-withdrawing groups (e.g., CN, NO₂). Use parallel synthesis or combinatorial chemistry to generate libraries. Evaluate SAR via bioassays (e.g., IC₅₀ determination) and correlate with computed descriptors (e.g., Hammett σ values) .

Q. How can biological activity be assessed for potential pharmacological applications?

  • Methodological Answer : Screen for activity in target-specific assays (e.g., kinase inhibition, GPCR modulation). Use cellular models (HEK293, HeLa) to assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer). Metabolite profiling (LC-HRMS) identifies metabolic stability and reactive intermediates. Compare with reference compounds (e.g., kinase inhibitors) to benchmark potency .

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